Methyl 2-(4-aminopiperidin-4-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(4-aminopiperidin-4-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-7(11)6-8(9)2-4-10-5-3-8/h10H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIYMIDBTGJNCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCNCC1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-aminopiperidin-4-yl)acetate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 4-aminopiperidine with methyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone at reflux temperature . This reaction yields the desired product with high efficiency.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-aminopiperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It readily undergoes nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like methyl bromoacetate and anhydrous potassium carbonate are typical for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1.1. Dipeptidyl Peptidase IV Inhibition
One of the prominent applications of methyl 2-(4-aminopiperidin-4-yl)acetate derivatives is in the design of Dipeptidyl Peptidase IV (DPP4) inhibitors, which are crucial for managing type 2 diabetes. Research has shown that compounds incorporating the 4-aminopiperidine moiety exhibit significant inhibitory activity against DPP4, a target enzyme in glucose metabolism regulation.
Case Study:
A study synthesized a series of derivatives based on the 4-aminopiperidine scaffold, evaluating their DPP4 inhibitory activities. The compound with a chloro substitution on the phenyl moiety exhibited an IC50 value of 9.25 µM, indicating potent inhibition compared to standard drugs like Sitagliptin . The structure-activity relationship (SAR) analysis highlighted the importance of specific substitutions on the aromatic ring for enhancing efficacy.
1.2. Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Its derivatives have shown promising results against various bacterial strains.
Case Study:
In an investigation assessing the antimicrobial effects of various derivatives, one compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests its potential as a lead compound in developing new antimicrobial agents.
2.1. CNS Activity
The piperidine ring in this compound is associated with central nervous system (CNS) activity, making it relevant for neurological research.
Case Study:
Research focusing on piperidine derivatives has indicated that certain modifications can enhance their affinity for neurotransmitter receptors, potentially leading to new treatments for conditions such as depression and anxiety . For instance, compounds derived from this scaffold were evaluated for their binding affinity to serotonin receptors, showing promising results.
Computational Studies
Computational chemistry plays a vital role in understanding the interactions of this compound with biological targets.
Insights:
Molecular docking studies have been employed to predict how this compound binds to DPP4 and other enzymes. The binding affinities calculated through these simulations correlate well with experimental data, validating the computational approaches used in drug design .
Mechanism of Action
The mechanism of action of Methyl 2-(4-aminopiperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to bind to DNA via intercalation, which can inhibit the replication of cancer cells . Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-(4-aminopiperidin-4-yl)acetate can be compared with other piperidine derivatives, such as:
Methyl 2-(4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)acetate: This compound has similar structural features but includes a benzo[d][1,2,3]triazole moiety, which may confer different biological activities.
Piperidinones: These compounds contain a carbonyl group and exhibit distinct chemical reactivity and pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl 2-(4-aminopiperidin-4-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, structure-activity relationships (SAR), and various biological evaluations.
Chemical Structure and Synthesis
This compound features a piperidine ring, which is a core structure in many biologically active compounds. The synthesis typically involves the reaction of 4-aminopiperidine with methyl acetate, resulting in the formation of the ester derivative. This compound is part of a broader class of piperidine derivatives that have been studied for their diverse pharmacological properties.
1. Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds related to piperidine derivatives. For instance, a library of 4-aminopiperidines was synthesized and evaluated against various fungal strains, including Candida and Aspergillus species. Some derivatives exhibited significant antifungal activity, with minimal inhibitory concentrations (MICs) as low as 1–4 µg/mL . The mechanism of action appears to involve inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.
2. Dipeptidyl Peptidase IV (DPP-IV) Inhibition
This compound has been investigated for its inhibitory effects on DPP-IV, an important target in diabetes management. A series of related compounds demonstrated varying degrees of DPP-IV inhibition, with some showing IC50 values in the range of 9–30 µM. The presence of specific substituents on the phenyl moiety was found to significantly affect the inhibitory potency . Molecular docking studies indicated strong interactions with key residues in the DPP-IV active site.
3. Antibacterial Activity
Compounds containing the piperidine moiety have also been evaluated for antibacterial properties. Various derivatives were tested against strains such as Salmonella typhi and Bacillus subtilis, displaying moderate to strong antibacterial activity. The structure-activity relationship studies suggested that certain substitutions enhance antibacterial efficacy .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications.
Case Studies
- DPP-IV Inhibition Study : A study focused on a series of 4-aminoquinazoline derivatives showed that compounds with specific halogen substitutions exhibited enhanced DPP-IV inhibitory activity. The most potent compound had an IC50 value of 9.25 µM, attributed to optimal interactions within the enzyme's active site .
- Antifungal Evaluation : In vitro testing against clinically relevant fungal isolates revealed that certain piperidine derivatives could achieve complete growth inhibition at concentrations significantly lower than traditional antifungals like amorolfine hydrochloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
